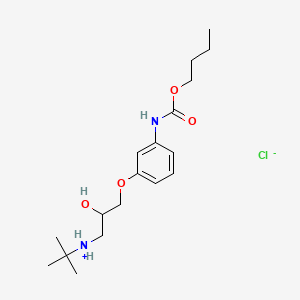
Carbamic acid, (3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride is a complex organic compound. It is characterized by the presence of a carbamic acid functional group, a phenyl ring, and a butyl ester moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include tert-butylamine, phenol derivatives, and butyl chloroformate. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Carbamic acid, (3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, (3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, tert-butyl ester
- Carbamic acid, (1,1-dimethylethyl)-, 3-[(dimethylamino)carbonyl]amino]phenyl ester
Uniqueness
Carbamic acid, (3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride is unique due to its specific structural features, such as the presence of both a butyl ester and a tert-butylamino group. These features confer distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
CAS No. |
79763-38-5 |
|---|---|
Molecular Formula |
C18H31ClN2O4 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
[3-[3-(butoxycarbonylamino)phenoxy]-2-hydroxypropyl]-tert-butylazanium;chloride |
InChI |
InChI=1S/C18H30N2O4.ClH/c1-5-6-10-23-17(22)20-14-8-7-9-16(11-14)24-13-15(21)12-19-18(2,3)4;/h7-9,11,15,19,21H,5-6,10,12-13H2,1-4H3,(H,20,22);1H |
InChI Key |
KYSSNYSPVMHADU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC(=CC=C1)OCC(C[NH2+]C(C)(C)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)


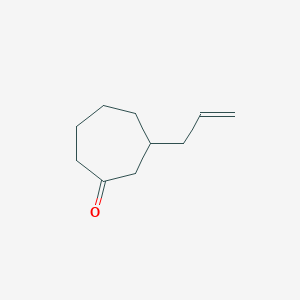
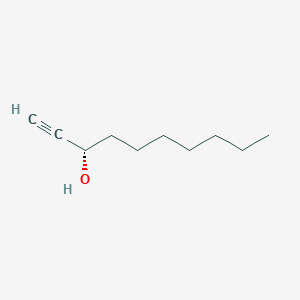

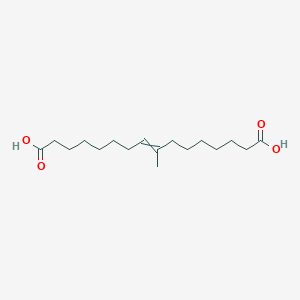
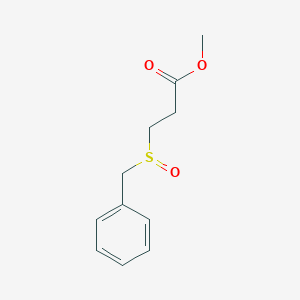
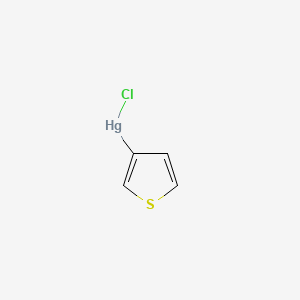
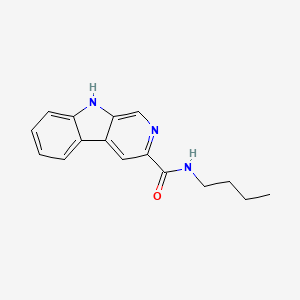
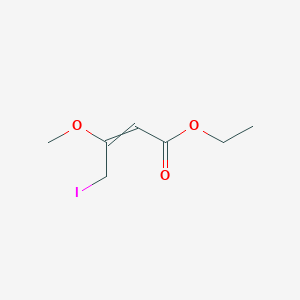

![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)

